molecular formula C19H15BN2O2 B591693 (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid CAS No. 952514-79-3

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

Cat. No.: B591693
CAS No.: 952514-79-3
M. Wt: 314.151
InChI Key: PBSIVXAPTBHFFV-UHFFFAOYSA-N
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Description

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a benzimidazole moiety. This compound is of significant interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated benzimidazole derivative in the presence of a palladium catalyst.

    Boronic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Lacks the phenyl group, which may affect its reactivity and applications.

    (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

[4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSIVXAPTBHFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693030
Record name [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952514-79-3
Record name [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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